molecular formula C19H17NO3S B3012966 (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798415-91-4

(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B3012966
CAS No.: 1798415-91-4
M. Wt: 339.41
InChI Key: YLJQZXRDTAGMQX-CMDGGOBGSA-N
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Description

(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H17NO3S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Sigma Binding Site Affinity

  • Compounds related to (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been synthesized and evaluated as sigma ligands, with some displaying subnanomolar affinity and preference for the sigma 2 binding site. These compounds' structural factors govern their sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

  • Several derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized as potential central nervous system agents, displaying properties such as inhibition of tetrabenazine-induced ptosis and neurokinin receptor antagonistic activities (Bauer et al., 1976); (Kubota et al., 1998).

Antihypertensive and Diuretic Properties

  • Compounds with a sulfur attached to nitrogen in the N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been reported to possess species-specific diuretic and antihypertensive activity (Klioze & Novick, 1978).

Conformational Analysis

  • Studies have been conducted on the conformational analysis and stability of related compounds, indicating that certain structural modifications can significantly impact their stability and activity (Konieczny & Sowiński, 2009).

Photoreactions and Cycloadditions

  • Research into the photoreactions and cycloadditions of related compounds has provided insights into their potential applications in organic synthesis and chemical transformations (Nishio, 1995).

Antiarhythmic Activity

  • Some piperidine-based derivatives, which are structurally similar, have been synthesized and evaluated for their anti-arrhythmic activity, showing significant potential in this area (Abdel‐Aziz et al., 2009).

Cholinesterase Inhibitory Activity

  • Novel hybrid spiro heterocycles comprising pyrrolizine, spiroxindole, and piperidine moieties have shown significant cholinesterase inhibitory activity (Kia et al., 2013).

Properties

IUPAC Name

1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-17(9-8-14-5-3-12-24-14)20-11-4-10-19(13-20)16-7-2-1-6-15(16)18(22)23-19/h1-3,5-9,12H,4,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJQZXRDTAGMQX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C=CC3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN(C1)C(=O)/C=C/C3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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